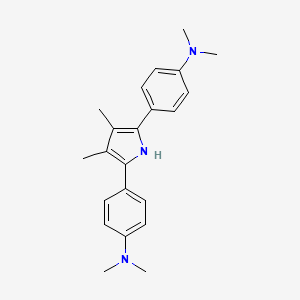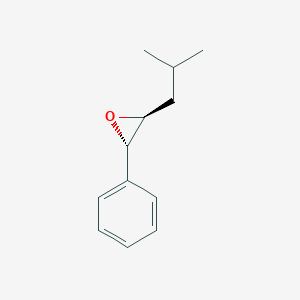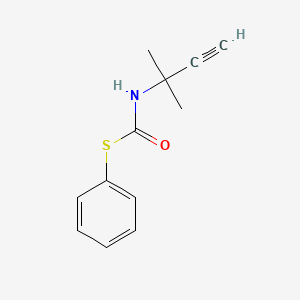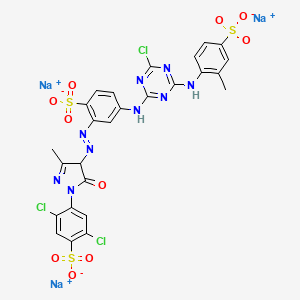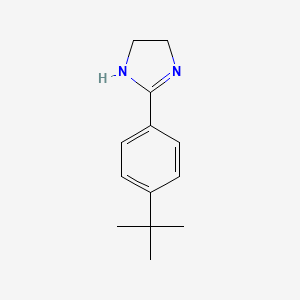![molecular formula C41H68N4O2 B14472526 N,N''-(Methylenedi-4,1-phenylene)bis[N'-tridecylurea] CAS No. 71216-00-7](/img/structure/B14472526.png)
N,N''-(Methylenedi-4,1-phenylene)bis[N'-tridecylurea]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’‘-(Methylenedi-4,1-phenylene)bis[N’-tridecylurea]: is a synthetic organic compound characterized by its unique structure, which includes two urea groups connected by a methylene bridge and phenylene rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N,N’‘-(Methylenedi-4,1-phenylene)bis[N’-tridecylurea] typically involves the reaction of methylenedi-4,1-phenylene diisocyanate with tridecylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired urea linkage. The general reaction scheme is as follows:
Methylenedi-4,1-phenylene diisocyanate+Tridecylamine→N,N”-(Methylenedi-4,1-phenylene)bis[N’-tridecylurea]
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Common solvents used in the synthesis include dichloromethane and toluene.
Analyse Chemischer Reaktionen
Types of Reactions: N,N’‘-(Methylenedi-4,1-phenylene)bis[N’-tridecylurea] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The urea groups can participate in substitution reactions with suitable nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized urea derivatives, while reduction can produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, N,N’‘-(Methylenedi-4,1-phenylene)bis[N’-tridecylurea] is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of polymers and other materials with specific properties.
Biology: The compound has potential applications in biological research, particularly in the study of protein-ligand interactions. Its urea groups can mimic the hydrogen bonding interactions found in biological systems.
Medicine: In medicine, N,N’‘-(Methylenedi-4,1-phenylene)bis[N’-tridecylurea] may be explored for its potential as a drug delivery agent. Its ability to form stable complexes with various drugs can enhance their solubility and bioavailability.
Industry: Industrially, this compound is used in the production of high-performance materials, such as coatings and adhesives. Its stability and reactivity make it suitable for various applications in material science.
Wirkmechanismus
The mechanism of action of N,N’‘-(Methylenedi-4,1-phenylene)bis[N’-tridecylurea] involves its ability to form hydrogen bonds through its urea groups. These interactions can influence the compound’s behavior in different environments, such as binding to specific molecular targets or forming stable complexes with other molecules. The methylene and phenylene groups provide structural rigidity, enhancing the compound’s stability and reactivity.
Vergleich Mit ähnlichen Verbindungen
- N,N’‘-(Methylenedi-4,1-phenylene)bis[N’-octylurea]
- N,N’‘-(Methylenedi-4,1-phenylene)bis[N’-octadecylurea]
- N,N’‘-(Methylenedi-4,1-phenylene)bis[N’-benzylurea]
Comparison: Compared to its similar compounds, N,N’‘-(Methylenedi-4,1-phenylene)bis[N’-tridecylurea] is unique due to its longer alkyl chains (tridecyl groups). This structural difference can influence its solubility, melting point, and overall reactivity. The longer alkyl chains may also enhance its hydrophobic properties, making it more suitable for applications requiring water-resistant materials.
Eigenschaften
CAS-Nummer |
71216-00-7 |
|---|---|
Molekularformel |
C41H68N4O2 |
Molekulargewicht |
649.0 g/mol |
IUPAC-Name |
1-tridecyl-3-[4-[[4-(tridecylcarbamoylamino)phenyl]methyl]phenyl]urea |
InChI |
InChI=1S/C41H68N4O2/c1-3-5-7-9-11-13-15-17-19-21-23-33-42-40(46)44-38-29-25-36(26-30-38)35-37-27-31-39(32-28-37)45-41(47)43-34-24-22-20-18-16-14-12-10-8-6-4-2/h25-32H,3-24,33-35H2,1-2H3,(H2,42,44,46)(H2,43,45,47) |
InChI-Schlüssel |
RIVGBEPCRRPCFS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCNC(=O)NC1=CC=C(C=C1)CC2=CC=C(C=C2)NC(=O)NCCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


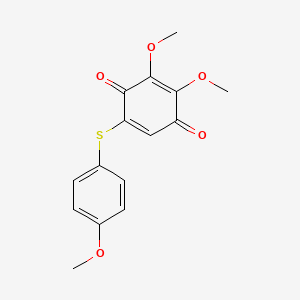

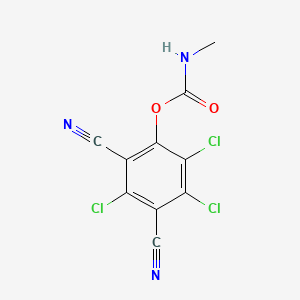
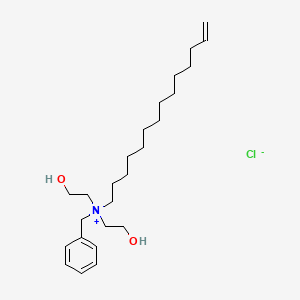

![Diethyl [1-amino-3-(methylsulfanyl)propyl]phosphonate](/img/structure/B14472481.png)
